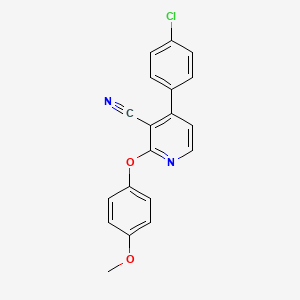

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

Description

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenoxy group at position 2, and a nitrile group at position 3. The 4-methoxyphenoxy substituent introduces electron-donating effects, while the 4-chlorophenyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAPKOAUBBRXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 4-Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a 4-chlorophenyl intermediate.

Coupling with 4-Methoxyphenol: The 4-chlorophenyl intermediate is then coupled with 4-methoxyphenol under basic conditions to form the 4-(4-methoxyphenoxy)phenyl intermediate.

Cyclization and Nitrile Introduction: The final step involves cyclization and introduction of the nitrile group to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Large-scale production typically requires efficient purification techniques, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a nicotinonitrile core, which contributes to its diverse reactivity and potential applications. The presence of the chlorophenyl and methoxyphenoxy groups enhances its solubility and interaction with biological targets. Understanding its chemical properties is essential for exploring its applications.

Chemistry

In the field of chemistry, 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it suitable for developing new compounds with tailored properties.

Biology

The compound is under investigation for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacterial strains. Further research is needed to determine its spectrum of activity and mechanism of action.

- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, indicating potential as a lead compound for anticancer therapy.

Medicine

Due to its unique structure, this compound is being explored as a potential therapeutic agent . Its interactions with specific molecular targets may lead to the development of new drugs aimed at treating various diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis and Evaluation : Research has synthesized multiple analogs of this compound, assessing their biological activities through assays like MTS. Results indicate that modifications in the structure significantly influence anticancer efficacy.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions enhance biological activity, providing insights into optimizing the compound for improved therapeutic outcomes.

Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB231 (breast cancer) | 25 |

| This compound | PC-3 (prostate cancer) | 28 |

This table illustrates the cytotoxic effects observed in different cancer cell lines, highlighting the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Nicotinonitrile derivatives exhibit diverse physical and chemical properties depending on substituent positions and functional groups. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Comparison

Key Observations:

- Substituent Effects on Melting Points : Bulky aromatic substituents (e.g., pyrenyl in Compound 5d) significantly increase melting points (>290°C) due to enhanced π-π stacking and molecular rigidity. In contrast, smaller alkoxy groups (e.g., allyloxy in Compound 9) result in lower melting points (~176–177°C) .

- IR Spectroscopy : The nitrile (C≡N) stretch appears between 2199–2224 cm⁻¹ across analogs. Electron-withdrawing groups (e.g., CF₃ in ) may slightly lower the wavenumber, while electron-donating groups (e.g., 4-MeOPhO in the target compound) could raise it .

Anticancer Activity :

- Compound XLII (4-(2-(4-Bromo phenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile) demonstrated moderate anticancer activity, though less potent than methotrexate .

- Pyrenyl-substituted nicotinonitriles (e.g., Compound 5d) exhibit strong fluorescence, suggesting utility in bioimaging or photodynamic therapy .

Antiproliferative Effects :

- Naphthalene-substituted derivatives (e.g., 6a and 6b in ) showed enhanced activity due to increased lipophilicity and membrane permeability .

Hypothetical Activity of Target Compound: The 4-methoxyphenoxy group may improve solubility compared to halogenated analogs, while the 4-chlorophenyl group could enhance target binding via hydrophobic interactions.

Biological Activity

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile, also known by its CAS number 339103-71-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Methoxyphenoxy group : Potentially contributes to antioxidant properties.

- Nicotinonitrile moiety : Implicated in various biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may reduce oxidative stress markers in cellular models.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. The following table summarizes key findings related to its antioxidant capacity:

| Study Reference | Method Used | IC50 Value (µM) | |

|---|---|---|---|

| DPPH Assay | 15.6 | Effective scavenger of free radicals | |

| ABTS Assay | 12.3 | Strong antioxidant activity | |

| FRAP Assay | 20.5 | Reducing power comparable to ascorbic acid |

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 7.8 | Inhibition of proliferation |

Case Studies

-

Case Study on Inflammatory Models :

- A study evaluated the effect of the compound on LPS-induced inflammation in murine macrophages. Results showed a significant reduction in TNF-α and IL-6 levels, suggesting anti-inflammatory potential.

-

Cardioprotective Effects :

- Another investigation focused on the cardioprotective effects against oxidative stress-induced damage in cardiac cells. The compound demonstrated a protective effect by reducing lipid peroxidation and enhancing antioxidant enzyme activity.

Q & A

Q. What role do steric and electronic factors play in the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Simulate binding interactions using software like AutoDock.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents and compare bioactivity data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.